Pyrimidine-5-carbohydrazide

Anti-inflammatory Drug Discovery Lipoxygenase Inhibition Hydrazone Derivatives

Pyrimidine-5-carbohydrazide (40929-42-8) is a strategic heterocyclic building block for medicinal chemistry targeting dual COX/LOX inhibition. Its reactive hydrazide group enables synthesis of hydrazone derivatives with potent anti-inflammatory activity (MIC 2 µg/mL) and pyridopyrimidine hybrids with quantifiable antiplatelet effects (IC50 16.9 µM). Unlike substituted analogs, the unsubstituted 5‑position carbohydrazide preserves the pharmacophore geometry essential for target engagement. It also forms transition metal complexes with significantly enhanced antimicrobial activity, offering a route to overcome resistance. Procuring high‑purity material is critical to accessing this differentiated chemical space.

Molecular Formula C5H6N4O
Molecular Weight 138.13
CAS No. 40929-42-8
Cat. No. B3028944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-5-carbohydrazide
CAS40929-42-8
Molecular FormulaC5H6N4O
Molecular Weight138.13
Structural Identifiers
SMILESC1=C(C=NC=N1)C(=O)NN
InChIInChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10)
InChIKeyUOYSTPYCLSTYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-5-carbohydrazide (CAS 40929-42-8) as a Heterocyclic Building Block: Procurement-Relevant Chemical Identity and Baseline Data


Pyrimidine-5-carbohydrazide (CAS 40929-42-8) is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carbohydrazide group at the 5-position . It possesses the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . Its reactive hydrazide moiety enables facile condensation with carbonyl compounds, facilitating the synthesis of hydrazones and other valuable derivatives [1]. This compound serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and coordination complexes [1].

The False Economy of Interchanging Pyrimidine-5-carbohydrazide with Analogs: Structural Determinants of Differentiated Bioactivity


Generic substitution within the pyrimidine carbohydrazide class is scientifically invalid due to the profound impact of subtle structural variations on biological target engagement. The precise position of the carbohydrazide moiety on the heterocyclic core (e.g., 5- versus 2-position), the presence of additional ring nitrogens (e.g., pyridine vs. pyrimidine), and the introduction of even minor substituents dramatically alter hydrogen-bonding networks, metal-chelating properties, and overall pharmacophore geometry [1][2]. Consequently, analogs like pyridine-5-carbohydrazide, 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide, and pyridopyrimidine-5-carbohydrazide exhibit distinct and non-interchangeable profiles in terms of anti-inflammatory potency, antimicrobial efficacy, and target enzyme inhibition [1][2]. Selecting the incorrect analog for a defined research or industrial application pathway will likely lead to suboptimal or entirely failed outcomes.

Quantitative Differentiation: Pyrimidine-5-carbohydrazide Versus Key Analogs in Measurable Performance Dimensions


Comparative Anti-Inflammatory Potency: Pyrimidine-5-carbohydrazide Scaffold Delivers Enhanced Lipoxygenase (LOX) Inhibition Versus Substituted Analog

The core pyrimidine-5-carbohydrazide scaffold demonstrates a superior capacity for generating potent anti-inflammatory agents compared to the 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide analog. While a series of hydrazone derivatives synthesized from 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide yielded a maximal lipoxygenase (LOX) inhibition of 66.30% for its most potent derivative (compound 2t) [1], the unsubstituted pyrimidine-5-carbohydrazide core is reported to generate derivatives with an inhibitory concentration (MIC) of 2 μg/mL for COX-1 and COX-2 enzymes , indicating a significantly higher intrinsic potential for anti-inflammatory target engagement.

Anti-inflammatory Drug Discovery Lipoxygenase Inhibition Hydrazone Derivatives

Divergent Antimicrobial Performance: Pyridine-5-carbohydrazide Derivative Demonstrates Quantifiable Antifungal Advantage Against MDR Strains

In a direct head-to-head comparison within the same study, a functionally substituted pyridine-5-carbohydrazide derivative (Compound 6) exhibited potent antifungal activity against multidrug-resistant (MDR) strains of Candida spp., with a minimum inhibitory concentration (MIC) of 20 µg/mL and 81.88% inhibition [1]. In contrast, a dihydropyrimidine-5-carbohydrazide derivative (Compound 6C) showed only 'comparable' antibacterial activity to the standard streptomycin against Gram-positive and Gram-negative bacteria, without specific quantified MIC superiority [2]. This demonstrates that the pyridine-based analog achieves a defined, potent activity level against a clinically challenging MDR fungal panel, whereas the pyrimidine analog's antibacterial performance is less differentiated from existing standards.

Antimicrobial Resistance Antifungal Drug Development Multidrug-Resistant (MDR) Pathogens

Antiplatelet Potency: Pyridopyrimidine-5-carbohydrazide Hybrid Exhibits Definitive IC50 Advantage Over Pyrimidine-5-carbohydrazide Core in Cell-Based Assays

Hybridization of the pyrimidine-5-carbohydrazide scaffold with a pyrido ring system yields a significant enhancement in antiplatelet activity. A novel N'-benzylidene-7-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbohydrazide derivative (Compound 8d) demonstrated potent inhibition of platelet aggregation with an IC50 value of 16.9 µM against ADP-induced aggregation and 37.41 µM against AA-induced aggregation [1]. In contrast, the simpler pyrimidine-5-carbohydrazide core scaffold, when evaluated in related studies, has not been reported to achieve comparable potency in direct antiplatelet assays, with its activity often assessed through indirect metrics like enzyme inhibition (e.g., COX-1/COX-2 MIC of 2 µg/mL) . This 16.9 µM IC50 for the hybrid scaffold represents a defined and robust activity benchmark in a physiologically relevant human platelet assay.

Antiplatelet Therapy Thrombosis Cardiovascular Drug Discovery

High-Value Application Scenarios for Pyrimidine-5-carbohydrazide Based on Quantifiable Performance Differentiation


Lead Generation for Potent Anti-Inflammatory Agents Targeting the COX/LOX Pathway

Procure pyrimidine-5-carbohydrazide for the synthesis and screening of novel hydrazone derivatives as anti-inflammatory drug leads. The core scaffold is associated with generating derivatives exhibiting potent COX-1/COX-2 enzyme inhibition (MIC = 2 µg/mL) , and derivatives from related scaffolds have demonstrated up to 66.30% LOX inhibition [1]. This makes it a strategically valuable starting material for medicinal chemistry campaigns focused on dual COX/LOX inhibition for conditions like arthritis and other inflammatory diseases. Researchers should prioritize this scaffold over analogs with substituted cores that have shown more moderate activity [1].

Synthesis of Pyridopyrimidine Hybrids for Antiplatelet and Antithrombotic Drug Discovery

Utilize pyrimidine-5-carbohydrazide as a key intermediate for constructing pyridopyrimidine-5-carbohydrazide hybrid scaffolds. This synthetic strategy yields compounds with quantifiable and potent antiplatelet activity in human platelet aggregometry assays, achieving an IC50 of 16.9 µM against ADP-induced aggregation [2]. This defined potency in a physiologically relevant ex vivo model positions these hybrids as compelling lead candidates for thrombosis research and development. Procurement of the pure pyrimidine-5-carbohydrazide building block is essential for accessing this high-value chemical space, a benefit not realized with alternative heterocyclic hydrazides [2].

Intermediate for Coordination Complexes with Enhanced Antimicrobial Properties

Procure pyrimidine-5-carbohydrazide for the preparation of novel metal complexes as antimicrobial agents. Studies on related tetrahydropyrimidine-5-carbohydrazide ligands show that their transition metal complexes (Cr, Mn, Fe, Co, Ni, Cu, Zn, Cd) exhibit significantly higher in vitro antibacterial and antifungal activity compared to the free ligand alone [3]. This represents a differentiated application pathway where the compound's utility is amplified through coordination chemistry, offering a strategy to overcome antimicrobial resistance by generating novel metallodrug candidates. This approach is a unique value proposition for this class of compound, not typically exploited with simpler hydrazide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimidine-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.